molecular formula C16H19N5O2S B12571207 Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12571207
M. Wt: 345.4 g/mol
InChI Key: JJFRCBAGLKLFAR-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (hereafter referred to as Compound A) is a synthetic small molecule featuring a triazinoindole core fused with a sulfur-linked acetamide moiety. Its structure includes an 8-methoxy substituent on the indole ring and an N-propyl group on the acetamide (Figure 1).

Synthesis:
Compound A is synthesized via a multi-step protocol similar to related compounds ():

Core formation: The triazinoindole scaffold is constructed through cyclization reactions.

Thioether linkage: A sulfur atom is introduced via nucleophilic substitution between the triazinoindole and 2-bromoacetate derivatives.

Amide coupling: The N-propyl acetamide group is appended using HATU-mediated coupling with propylamine (analogous to methods in ).

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C16H19N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h5-6,8H,4,7,9H2,1-3H3,(H,17,22)

InChI Key

JJFRCBAGLKLFAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OC)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the triazinoindole core with thioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkyl halides.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives, particularly those containing triazino-indole structures, have been studied for their biological activities. Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- can interact with specific molecular targets involved in cancer progression. This interaction could inhibit tumor growth and promote apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity against various pathogens. Studies are ongoing to evaluate its efficacy against bacterial and fungal infections .

Synthetic Organic Chemistry

The synthesis of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Triazino-Indole Moiety : This step often requires controlled reaction conditions to ensure high yields.
  • Thioether Linkage Creation : The introduction of sulfur into the structure is crucial for enhancing reactivity.
  • Final Acetamide Formation : The final step involves coupling the synthesized intermediates to form the complete acetamide structure.

These synthetic routes are essential for producing derivatives with varying biological activities and enhancing their pharmacological profiles .

Pharmacological Studies

Interaction studies involving Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- are vital for understanding its pharmacological profile. Investigations may focus on:

  • Mechanism of Action : Understanding how the compound interacts at the molecular level with specific targets can help elucidate its therapeutic potential.
  • Safety and Efficacy Assessments : Comprehensive studies are necessary to evaluate the compound's safety profile before it can be considered for clinical applications .

Mechanism of Action

The mechanism of action of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations and Their Impacts

Compound Name 8-Position N-Substituent Key Properties/Activities Reference
Compound A Methoxy Propyl (Theoretical) Enhanced solubility vs. aryl analogs; pending bioactivity data -
2-[(8-Ethoxy-5-methyl-...) (Compound B) Ethoxy Propyl Industrial-grade synthesis; potential metabolic stability
2-[(8-Bromo-5-methyl-...) (Compound C) Bromo 4-Bromophenyl Increased steric bulk; 95% purity
N-(4-Fluorophenyl)-2-... (Compound D) - 4-Fluorophenyl Anti-BVDV activity (EC50 ~30–40 nM); 95% purity
2-[(5-Allyl-5H-... (Compound E) - Benzothiazolylphenyl Enhanced antitumor potential via allyl group

Key Observations:

  • 8-Methoxy (Compound A) : The methoxy group likely improves water solubility compared to bromo (Compound C) or ethoxy (Compound B) substituents, which may enhance bioavailability. Ethoxy derivatives (e.g., Compound B) are commercially available but lack detailed biological data .
  • N-Substituents : Aryl groups (e.g., 4-fluorophenyl in Compound D) correlate with antiviral activity, while alkyl chains like propyl (Compound A) may reduce cytotoxicity compared to aromatic systems .
  • Triazinoindole Core: Methyl at the 5-position (common in most analogs) is a conservative substitution.

Physicochemical and Spectroscopic Data

Table 2: Analytical Comparisons

Compound Molecular Weight Purity (%) LCMS [M+H]+ Key NMR Shifts (δ ppm)
A ~437.5* N/A N/A Theoretical: 3.78 (OCH3), 4.27 (SCH2)
D 367.1 95 367.4 7.16 (Ar-H), 4.27 (SCH2), 3.78 (CH3)
C 455.3 95 N/A N/A

*Calculated based on molecular formula C19H21N5O2S2.

Notable Trends:

  • Fluorophenyl derivatives (e.g., Compound D) exhibit distinct aromatic proton shifts (δ 7.16 ppm) in NMR, whereas methoxy groups (Compound A) would show singlet peaks near δ 3.78 ppm .
  • LCMS data for Compound D confirms high purity (95%), a benchmark for analogs like Compound A .

Table 3: Reported Bioactivities of Analogs

Compound Target/Activity EC50/IC50 Mechanism Notes Reference
D BVDV RdRp inhibition 30–40 nM Non-competitive inhibition
E Antitumor (in vitro) Pending Triazole-thioacetamide synergy
VP32947 BVDV RdRp inhibition 30–40 nM Dipropylaminoethylthio substituent

Insights :

  • Thioacetamide derivatives (e.g., Compound E) demonstrate that sulfur linkages enhance binding to cellular targets, a feature shared with Compound A .

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a notable example that exhibits various pharmacological properties. This article delves into its biological activity, synthesizing findings from recent studies.

Antioxidant Activity

Recent studies have shown that acetamide derivatives possess significant antioxidant properties. Research indicates that compounds similar to the one can scavenge free radicals effectively. For instance, in vitro tests demonstrated that certain acetamide derivatives exhibited high antioxidant activity by scavenging ABTS radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage models .

Anticancer Activity

The anticancer potential of acetamide derivatives has been extensively studied. In various cancer cell lines, including non-small cell lung cancer (NSCLC) models, derivatives have shown promising antiproliferative effects. For example, compounds structurally related to the target compound displayed IC50 values in the low micromolar range (1.94 µM to 9.70 µM), indicating potent activity against cancer cells while exhibiting minimal toxicity towards normal cells .

Enzyme Inhibition Studies

Inhibition of specific enzymes is another area where this compound shows promise. For instance, some acetamide derivatives have been evaluated for their inhibitory potential against α-glucosidase and α-amylase enzymes, which are crucial targets in diabetes management. The most effective inhibitors reported had IC50 values lower than those of standard drugs like acarbose .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes. The docking scores indicate favorable interactions with active site residues of α-glucosidase and α-amylase, suggesting that these compounds may act as competitive inhibitors .

Table 1: Summary of Biological Activities of Acetamide Derivatives

Activity TypeCompound ReferenceIC50 Value (µM)Notes
Antioxidant VariesEffective in scavenging free radicals
Anticancer 1.94 - 9.70Potent against NSCLC cell lines
Enzyme Inhibition <58.8Inhibitors of α-glucosidase and α-amylase

Conclusion from Recent Studies

Research indicates that Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has significant potential as a therapeutic agent due to its diverse biological activities. Its antioxidant properties contribute to cellular protection against oxidative stress, while its anticancer effects position it as a candidate for further development in cancer therapy.

Future investigations should focus on optimizing its structure for enhanced biological activity and conducting comprehensive in vivo studies to validate these promising findings.

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